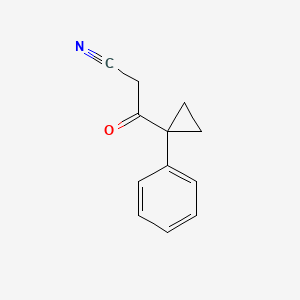

3-Oxo-3-(1-phenylcyclopropyl)propanenitrile

Description

Properties

IUPAC Name |

3-oxo-3-(1-phenylcyclopropyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-9-6-11(14)12(7-8-12)10-4-2-1-3-5-10/h1-5H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZFHBWEAWBWRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C(=O)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485827-87-0 | |

| Record name | 3-oxo-3-(1-phenylcyclopropyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile typically involves the reaction of 1-phenylcyclopropyl ketone with a suitable nitrile source under controlled conditions. One common method includes the use of sodium cyanide as the nitrile source in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Synthetic Routes

The compound is synthesized via base-mediated condensation or Michael addition strategies:

-

Cyclopropane Ring Formation : Reacting phenyl-substituted precursors (e.g., cyclopropyl phenyl ketones) with nitriles under basic conditions (e.g., NaH in toluene) yields the target compound through cyclopropanation and subsequent nitrile incorporation .

-

Ketone-Nitrile Coupling : Utilizing sodium methoxide (MeONa) or lithium diisopropylamide (LDA) as bases, 3-oxo-3-phenylpropanenitrile derivatives undergo regioselective additions to conjugated enynones, forming polyfunctional δ-diketones .

Michael Addition

3-Oxo-3-(1-phenylcyclopropyl)propanenitrile participates in Michael additions with linear conjugated enynones (e.g., 1,5-diarylpent-2-en-4-yn-1-ones) to form δ-diketones. Reaction conditions and outcomes are summarized below:

| Base | Solvent | Time (h) | Yield (%) | Diastereomer Ratio |

|---|---|---|---|---|

| MeONa | MeOH | 4–26 | 53–98 | 2.5:1 |

| LDA | THF | 24 | 78 | 2.5:1 |

Mechanism :

-

Deprotonation of the nitrile’s α-hydrogen generates a nucleophilic enolate.

-

Regioselective attack on the enynone’s α,β-unsaturated carbonyl system forms a tetrahedral intermediate.

Heterocyclization

The δ-diketone products undergo cyclization with hydrazine to form 5,6-dihydro-4H-1,2-diazepines, demonstrating the compound’s utility in synthesizing nitrogen-containing heterocycles:

Example Reaction :

textδ-diketone + Hydrazine → 5,6-dihydro-4H-1,2-diazepine + H₂O

Conditions : Reflux in ethanol, 1 hour.

Yield : 83% .

Metal-Free Functionalization

The nitrile group enables nucleophilic substitutions and reductions :

-

Hydrogenation : Catalytic hydrogenation (H₂/Pd) reduces the nitrile to an amine, forming 3-amino-3-(1-phenylcyclopropyl)propan-1-one.

-

Grignard Addition : Organomagnesium reagents (e.g., RMgX) add to the ketone, generating tertiary alcohols .

Structural and Spectral Data

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-Oxo-3-(1-phenylcyclopropyl)propanenitrile has been investigated for its potential as a therapeutic agent. It is known to act as an inhibitor of specific enzymes involved in various biological pathways. For instance, compounds similar to this have shown promise in targeting the kynurenine pathway, which is implicated in neurodegenerative diseases and cancer. The inhibition of kynurenine-3-hydroxylase can lead to increased levels of neuroprotective metabolites like kynurenic acid, potentially offering therapeutic benefits against neurological disorders .

2. Anticancer Research

Recent studies have highlighted the compound's utility in cancer treatment research. By modifying the structure of 3-oxo-3-(1-phenylcyclopropyl)propanenitrile, researchers have developed derivatives that exhibit cytotoxic effects against various cancer cell lines. These modifications enhance the compound's ability to induce apoptosis in malignant cells while sparing normal cells .

3. Neuroprotective Properties

The compound's role in neuroprotection has been explored through its interaction with neurotransmitter systems. It has been suggested that 3-oxo-3-(1-phenylcyclopropyl)propanenitrile may modulate glutamate signaling pathways, thereby reducing excitotoxicity—a process implicated in conditions such as Alzheimer's disease and multiple sclerosis .

Case Studies

Mechanism of Action

The mechanism of action of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile involves its interaction with various molecular targets, including enzymes and receptors. The ketone and nitrile groups play a crucial role in its reactivity and binding affinity. The compound can act as an enzyme inhibitor by forming covalent or non-covalent interactions with the active site of the enzyme, thereby blocking its activity . Additionally, the phenylcyclopropyl moiety can interact with hydrophobic pockets in proteins, enhancing its binding specificity .

Comparison with Similar Compounds

Substituent Variations and Structural Features

Biological Activity

3-Oxo-3-(1-phenylcyclopropyl)propanenitrile is a nitrile compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile is , characterized by a cyclopropyl group attached to a phenyl ring and a nitrile functional group. This unique structure contributes to its reactivity and biological potential.

The biological activity of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile primarily involves its interaction with various enzymes and receptors. The presence of the ketone and nitrile groups enhances its ability to act as an enzyme inhibitor . The compound can form covalent or non-covalent interactions with the active sites of enzymes, effectively blocking their activity.

Biological Activities

Research indicates that 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile exhibits several biological activities:

- Anti-proliferative Effects : In studies involving mouse fibroblast L929 cells, synthesized derivatives of this compound demonstrated significant anti-proliferation effects, with IC50 values ranging from 36.5 µg/mL to 0.235 mg/mL. These effects were primarily cytostatic rather than cytotoxic, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly in pathways involving nitriles and ketones. Its structural features allow it to be a model compound for studying enzyme interactions and metabolic pathways.

Comparative Analysis

To understand the distinct biological properties of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Oxo-3-(2-thienyl)propanenitrile | C_{10}H_{9}N | Potential anti-inflammatory properties |

| 3-Oxo-3-(4-methylphenyl)propanenitrile | C_{11}H_{11}N | Enhanced lipophilicity, possible analgesic effects |

| 3-Oxo-3-(2-furyl)propanenitrile | C_{10}H_{9}N | Antimicrobial properties |

The unique cyclopropyl structure in 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile contributes to its distinct reactivity and biological activity compared to these analogs.

Case Studies

Several case studies have investigated the pharmacological profiles of compounds related to 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile:

- Study on Anti-cancer Properties : A study showed that derivatives of this compound inhibited the growth of various cancer cell lines, suggesting its potential as a lead compound in cancer drug development.

- Enzyme Interaction Studies : Molecular docking simulations indicated that 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile interacts favorably with specific enzyme targets, providing insights into its mechanism of action.

Q & A

Q. Table 1: Key Spectroscopic Data

| Technique | Key Peaks/Data | Application |

|---|---|---|

| FT-IR | 1700 cm⁻¹ (C=O), 2200 cm⁻¹ (C≡N) | Functional group identification |

| ¹H NMR (CDCl₃) | δ 1.2–1.8 (cyclopropyl CH₂), 7.3–7.5 (Ph) | Structural elucidation |

| XRD | a = 9.7106 Å, β = 101.425° | Crystal packing analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.